molecular formula C16H12ClFN4O B2506977 1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866871-96-7

1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2506977
CAS No.: 866871-96-7
M. Wt: 330.75
InChI Key: WPTWUZAYKRYSIF-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a 4-chlorophenyl group at position 1, a 5-methyl group, and a 4-fluorophenyl carboxamide moiety.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-13-6-4-12(18)5-7-13)20-21-22(10)14-8-2-11(17)3-9-14/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTWUZAYKRYSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

The triazole scaffold, which includes the compound , has been extensively studied for its antimicrobial properties. Research indicates that derivatives of triazole exhibit significant activity against various pathogens. For instance, compounds similar to 1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have shown efficacy against bacteria such as Staphylococcus aureus and Enterobacter aerogenes .

A study demonstrated that triazole derivatives can inhibit bacterial growth with varying degrees of potency. The compound's structure allows for modifications that can enhance antimicrobial activity, making it a candidate for further exploration in drug development .

Antitubercular Properties

Recent research has highlighted the potential of triazole derivatives as antitubercular agents. The compound in focus has been evaluated for its effectiveness against Mycobacterium tuberculosis. In one study, compounds featuring the triazole moiety displayed promising inhibitory effects on the InhA enzyme, a key target for tuberculosis treatment .

For example, a derivative closely related to this compound showed a minimum inhibitory concentration (MIC) of 12.5 μg/mL against M. tuberculosis, indicating strong potential as an antitubercular agent . The molecular docking studies further confirmed the interactions between these compounds and their target enzymes, emphasizing their significance in drug design .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of triazole derivatives is crucial for optimizing their pharmacological properties. The presence of halogen substituents like chlorine and fluorine in the compound enhances its biological activity by influencing lipophilicity and electronic properties. This modification can lead to improved binding affinity to biological targets .

Synthesis Strategies

The synthesis of this compound can be achieved through various methods, including classical synthetic routes and greener chemistry approaches. Recent advancements in synthetic methodologies have allowed for high-yield production of triazole derivatives while minimizing environmental impact .

Case Study 1: Antimicrobial Screening

A comprehensive screening of several triazole derivatives was conducted to evaluate their antimicrobial effectiveness. Among these, a derivative structurally related to this compound exhibited moderate activity against Staphylococcus aureus, with an MIC value of 32 μg/mL . This finding underscores the compound's potential as a lead structure for further optimization.

Case Study 2: Antitubercular Activity

In another study focused on tuberculosis treatment, researchers synthesized several triazole derivatives and tested their activity against M. tuberculosis. The compound demonstrated significant inhibition of the InhA enzyme with an IC50 value significantly lower than existing treatments like Isoniazid . This positions it as a promising candidate for further development in combating multidrug-resistant strains of tuberculosis.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Biological Activity / Structural Feature Reference
Target Compound 1,2,3-Triazole 4-Cl-C6H4, 4-F-C6H4, 5-CH3 N/A (Therapeutic potential inferred) -
Compound 4 Triazole-Pyrazole-Thiazole 4-Cl-C6H4, 4-F-C6H4 (multiple) COX inhibition (hypothesized)
QTC-4-MeOBnE 1,2,3-Triazole 7-Cl-quinoline, 4-MeO-C6H4 BACE-1 inhibitor (ΔG = -8.6 kcal/mol)
5-Amino-1-(4-chlorobenzyl)-...-carboxamide 1,2,3-Triazole 4-Cl-C6H4-CH2, 4-F-2-Me-C6H4 Enhanced solubility via amino group
1-(3,4-Dimethylphenyl)-...-carboxamide 1,2,3-Triazole 3,4-Me2-C6H3, 4-F-C6H4 Steric hindrance effects

Key Research Findings

Halogen Effects : Chloro and fluoro substituents optimize electronic and steric properties for target binding, as seen in COX and BACE-1 inhibitors .

Structural Flexibility : Isostructurality in halogenated analogues (e.g., Cl vs. Br) preserves conformation but alters packing, relevant for solid-state applications .

Biological Relevance : The triazole-carboxamide core is critical for interactions with catalytic dyads (e.g., Asp32/Asp228 in BACE-1), while substituents fine-tune selectivity .

Biological Activity

1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the triazole class, which has been widely studied for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on diverse research findings.

  • Molecular Formula: C16H12ClFN4O
  • Molecular Weight: 330.75 g/mol
  • CAS Number: 866847-86-1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler triazole derivatives. The synthetic pathway often includes:

  • Formation of the triazole ring through azide-alkyne cycloaddition.
  • Introduction of the chlorophenyl and fluorophenyl groups via nucleophilic substitution.
  • Carboxamide formation through reaction with appropriate carboxylic acids or derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example:

  • In vitro studies demonstrated that certain triazole hybrids exhibited significant cytotoxicity against H460 lung cancer cells with an IC50 value of 6.06 μM. Mechanistic investigations revealed that these compounds induced apoptosis and increased reactive oxygen species (ROS) production in cancer cells .
CompoundCell LineIC50 (μM)Mechanism
5iH4606.06Induces apoptosis, ROS generation

Neuroprotective Effects

Some derivatives of 1,2,3-triazoles have shown neuroprotective effects:

  • A study indicated that compounds similar to this compound displayed neuroprotective activity by inhibiting neuroinflammation and blocking the NF-κB signaling pathway. These compounds were effective in reducing nitric oxide production in neuronal cell lines .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound class have been linked to their ability to modulate inflammatory pathways:

  • Research has shown that certain triazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features:

  • Substituents on the phenyl rings (such as halogens) can significantly affect potency and selectivity against specific biological targets.
  • Variations in the alkyl groups attached to the triazole ring also play a crucial role in determining the overall biological profile of these compounds .

Case Studies

A notable case study involved evaluating a series of triazole derivatives for their anti-ChE (acetylcholinesterase) activity:

  • Compounds were assessed for their ability to inhibit acetylcholinesterase with promising results indicating potential use in treating neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the standard synthetic routes for synthesizing 1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: The synthesis typically involves a multi-step process:

Azide-alkyne cycloaddition : A copper(I)-catalyzed reaction (CuAAC) forms the triazole core. Copper(I) iodide is commonly used to optimize regioselectivity and yield .

Coupling reactions : The chlorophenyl and fluorophenyl groups are introduced via nucleophilic substitution or amide bond formation. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with bases such as potassium carbonate, facilitate these steps .

Purification : Column chromatography or recrystallization isolates the product. Reaction progress is monitored via TLC, and final characterization uses NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized structurally and chemically?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm). ¹³C NMR confirms carbonyl (C=O) signals near δ 165–170 ppm .
  • Mass Spectrometry (MS) : HRMS provides exact mass (e.g., [M+H]⁺ calculated for C₁₆H₁₂ClFN₅O: 352.0765) to verify molecular integrity .
  • X-ray crystallography (if crystals are obtainable) resolves bond lengths and angles, confirming the triazole ring geometry and substituent orientations .

Q. What biological activities are associated with this compound?

Methodological Answer: Triazole derivatives exhibit:

  • Antimicrobial activity : Tested via broth microdilution assays (MIC values against S. aureus or E. coli).
  • Anticancer potential : Evaluated using MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ ≤ 10 µM in tyrosine kinase inhibition) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Catalyst screening : Compare Cu(I) sources (e.g., CuI vs. CuBr) to enhance cycloaddition efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates .
  • Temperature control : Gradual heating (60–80°C) prevents side reactions during amide coupling.
  • Real-time monitoring : Use in-situ IR spectroscopy to track carbonyl group formation and adjust reagent stoichiometry .

Q. How can low aqueous solubility be addressed in biological assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Structural modifications : Introduce hydrophilic groups (e.g., -OH or -NH₂) at the methyl position while maintaining bioactivity .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR or COX-2). Key residues (e.g., Lys721 in EGFR) may hydrogen-bond with the triazole carbonyl .
  • QSAR models : Train regression models on logP, polar surface area, and H-bond donor/acceptor counts to correlate physicochemical properties with IC₅₀ values .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and sites for electrophilic substitution .

Q. How to resolve contradictory data in biological assays (e.g., varying IC₅₀ across studies)?

Methodological Answer:

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and culture conditions (e.g., 10% FBS, 37°C, 5% CO₂) .
  • Dose-response validation : Perform 8-point dilution series (0.1–100 µM) with triplicate technical replicates to ensure reproducibility .
  • Orthogonal assays : Confirm cytotoxicity via ATP-based assays (e.g., CellTiter-Glo) alongside MTT to rule out false positives .

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